Daimuron

Description

Properties

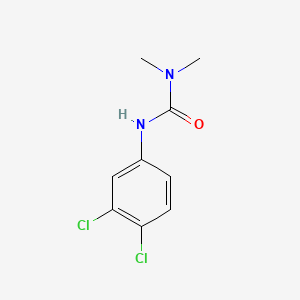

IUPAC Name |

1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYRZQHKCHEXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058099 | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42609-52-9 | |

| Record name | Daimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daimuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Daimuron as a Herbicide Safener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron is an established herbicide safener, particularly effective in protecting rice (Oryza sativa) from injury caused by sulfonylurea herbicides such as bensulfuron-methyl. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its core physiological and molecular effects. The primary safening mechanism of this compound is a significant reduction in the uptake of the herbicide by rice seedlings. Additionally, a secondary mechanism involving the enhancement of herbicide metabolism through the induction of cytochrome P450 monooxygenases has been identified. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

The development of selective herbicides is a cornerstone of modern agriculture. However, the selectivity of some highly effective herbicides can be narrow, leading to phytotoxicity in crops. Herbicide safeners are chemical agents applied to protect crop plants from herbicide injury without compromising weed control efficacy. This compound (1-(α,α-dimethylbenzyl)-3-(p-tolyl)urea) is a commercially used safener, especially in rice cultivation, where it mitigates the phytotoxic effects of herbicides like bensulfuron-methyl. Understanding the precise mechanism by which this compound exerts its protective effects is crucial for the development of new and improved safener technologies and for optimizing its use in agricultural systems. This guide provides a detailed technical examination of this compound's mode of action.

Primary Mechanism of Action: Reduction of Herbicide Uptake

The principal mechanism by which this compound protects rice from bensulfuron-methyl injury is by inhibiting the uptake of the herbicide into the plant.[1][2] Studies have demonstrated that the protective action of this compound and its analogues is mainly attributed to a drastic reduction in the absorption of bensulfuron-methyl by the roots of rice seedlings.[1][2]

Supporting Evidence and Quantitative Data

The following table summarizes the observed effects of this compound and bensulfuron-methyl on rice seedling growth.

| Compound | Concentration | Effect on Rice Root Length (cv. Lemont) | Reference |

| Bensulfuron-methyl | 120 nM | 50% inhibition (I50) | |

| This compound | 10 µM | 25% reduction | |

| Bensulfuron-methyl + this compound | - | Safening effect observed (reduced growth inhibition) |

Secondary Mechanism of Action: Enhanced Herbicide Metabolism

While reduced uptake is the primary safening mechanism, there is also evidence to suggest that this compound can enhance the metabolism of bensulfuron-methyl in rice, albeit as a secondary or complementary action. This enhancement is attributed to the induction of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes involved in the detoxification of various xenobiotics.

Role of Cytochrome P450 Monooxygenases

Research has shown that this compound can induce the in vivo activity of P450s in rice. Specifically, this compound was found to enhance the P450-mediated O-demethylation of bensulfuron-methyl to its less phytotoxic metabolite, 4-hydroxy-bensulfuron-methyl, by 3.2-fold.

The major metabolites of bensulfuron-methyl identified in both safened and unsafened rice seedlings are:

-

Methyl-(4-hydroxy-6-methoxypyrimidin-2-yl-carbamoylsulfamoyl)-o-toluate (4-hydroxy-BSM)

-

Methyl-(aminosulfonyl)-o-toluate

-

1H-2,3-benzothiazin-4-(3H)-one-2,2-dioxide

The increased rate of conversion to these metabolites in the presence of this compound contributes to the overall safening effect.

Potential Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are another key family of detoxification enzymes commonly induced by herbicide safeners. These enzymes catalyze the conjugation of glutathione to herbicides, rendering them more water-soluble and less toxic. While the induction of GSTs is a well-established mechanism for many safeners, there is currently a lack of direct evidence in the reviewed literature to confirm or deny that this compound significantly induces GST activity in rice as part of its safening mechanism against bensulfuron-methyl. Further research in this area would be beneficial for a complete understanding of this compound's mode of action.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the general methodologies employed in the key experiments cited in this guide.

Herbicide Safener Bioassay

-

Objective: To assess the efficacy of this compound in protecting rice seedlings from bensulfuron-methyl injury.

-

Methodology:

-

Rice seeds (e.g., Oryza sativa L. cv. Lemont) are surface-sterilized and germinated in the dark.

-

Etiolated seedlings of uniform size are transferred to a growth medium (e.g., agar or liquid culture) containing varying concentrations of bensulfuron-methyl, with or without the addition of this compound.

-

Seedlings are grown under controlled conditions (e.g., temperature, light).

-

After a specified period (e.g., 7-10 days), the root length of the seedlings is measured.

-

The I50 value for the herbicide and the percentage reduction in root growth for the safener are calculated.

-

Herbicide Uptake Assay

-

Objective: To quantify the effect of this compound on the uptake of bensulfuron-methyl by rice seedlings.

-

Methodology:

-

Rice seedlings are grown hydroponically.

-

Seedlings are pre-treated with a solution containing this compound for a specified duration.

-

A radiolabeled herbicide (e.g., ¹⁴C-bensulfuron-methyl) is added to the hydroponic solution.

-

After a defined uptake period, the roots are thoroughly washed to remove any herbicide adhering to the surface.

-

The plant tissues (roots and shoots) are harvested, and the amount of radioactivity is quantified using liquid scintillation counting.

-

The uptake of the herbicide is expressed as the amount of herbicide absorbed per unit of plant tissue weight.

-

Cytochrome P450 Activity Assay

-

Objective: To determine the effect of this compound on the activity of P450 enzymes involved in herbicide metabolism.

-

Methodology:

-

Rice seedlings are treated with this compound.

-

Microsomes are isolated from the plant tissues (e.g., roots and shoots) through differential centrifugation.

-

The P450 content in the microsomal fraction is determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced samples.

-

The P450-mediated metabolism of the herbicide is assayed by incubating the microsomes with the herbicide (e.g., bensulfuron-methyl) and an NADPH-generating system.

-

The reaction is stopped, and the metabolites are extracted and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Proposed mechanism of action of this compound as a herbicide safener in rice.

Caption: General experimental workflows to study this compound's safening mechanisms.

Conclusion

The mechanism of action of this compound as a herbicide safener for bensulfuron-methyl in rice is multifaceted, with the primary and most significant effect being the reduction of herbicide uptake by the plant. A secondary, yet important, mechanism is the induction of cytochrome P450 monooxygenases, which enhances the metabolic detoxification of the herbicide. While the role of Glutathione S-transferases in this compound's safening action remains to be fully elucidated, the current evidence strongly supports a dual-pronged approach by which this compound protects rice from herbicide injury. This in-depth understanding is vital for the continued development of effective and selective weed management strategies in agriculture. Further research focusing on the precise molecular targets of this compound within the plant's uptake and metabolic pathways will provide even greater insights for future innovation.

References

An In-depth Technical Guide to the Synthesis Pathways of Daimuron and its Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Daimuron, a phenylurea herbicide and herbicide safener. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate research and development in agrochemicals and related fields.

Introduction to this compound

This compound, chemically known as N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea, is a selective herbicide primarily used for controlling sedge and grass weeds in various crops. It functions by inhibiting the elongation of roots and underground stems in susceptible plants, a mode of action distinct from photosynthesis inhibition.[1] This guide focuses on the key chemical synthesis routes for producing this compound and provides a framework for the synthesis of its derivatives.

Core Synthesis Pathways of this compound

Several synthetic routes to this compound have been established, with the most prominent methods involving the formation of the urea linkage from key intermediates. The primary pathways are detailed below.

Isocyanate-Based Synthesis

A highly effective and common method for synthesizing this compound involves the reaction of an isocyanate with an amine. This pathway is characterized by high yields and relatively mild reaction conditions.

Caption: Isocyanate-based synthesis of this compound.

Protocol 2.1.1: Synthesis of α,α-Dimethylbenzyl Isocyanate

-

To a reactor, add 50 mL of ethyl acetate, 6.5 g (90 mmol) of 90% sodium cyanate, 0.5 mol of zinc chloride, and 1 mmol of pyridine.[1]

-

Stir and heat the mixture to 50°C.[1]

-

Add 7.73 g (50 mmol) of α,α-dimethylbenzyl chloride to the reaction mixture.[1]

-

Maintain the reaction at 50°C for 1 hour.[1]

-

After the reaction is complete, the resulting α,α-dimethylbenzyl isocyanate can be used in the next step after filtration to remove by-product sodium chloride.

Protocol 2.1.2: Synthesis of this compound from α,α-Dimethylbenzyl Isocyanate and p-Toluidine

-

Dissolve the prepared α,α-dimethylbenzyl isocyanate in toluene or chlorobenzene.

-

Add an equimolar amount of p-toluidine to the solution.

-

The reaction proceeds to form this compound.

-

The product can be isolated and purified by standard methods such as crystallization.

p-Toluamide and Cumene Chloride Method

This pathway involves the direct reaction of a substituted amide with a substituted benzyl chloride.

Caption: Synthesis of this compound from p-toluamide and cumene chloride.

Protocol 2.2.1: Synthesis of this compound

-

In a reaction vessel, combine 0.15 mol of p-toluamide, 0.1 mol of cumene chloride, 48 g of α-methyl styrene, and 160 g of acetonitrile.

-

Stir the mixture and maintain the reaction temperature at 40°C for 6 hours.

-

After the reaction period, allow the mixture to stand at room temperature.

-

The product, this compound, will separate out as crystals.

-

Isolate the crystals by filtration. This method reportedly yields 32 g of this compound (80% yield).

p-Tolylurea Method

This synthetic route involves the preparation of p-tolylurea as an intermediate, which would then be further reacted to yield this compound.

Caption: p-Tolylurea method for this compound synthesis.

Protocol 2.3.1: Synthesis of p-Tolylurea

-

Prepare an aqueous solution of p-toluidine hydrochloride.

-

In a separate vessel, dissolve sodium cyanate in water.

-

React the sodium cyanate solution with the p-toluidine hydrochloride solution, controlling the temperature at 30°C. A slight excess of sodium cyanate is recommended.

-

The resulting p-tolylurea precipitates from the solution and can be collected by filtration.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathways of this compound.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| Isocyanate-Based (Isocyanate Formation) | α,α-Dimethylbenzyl chloride, Sodium cyanate | ZnCl₂, Pyridine | Ethyl acetate | 50 | 1 | Good | |

| Isocyanate-Based (Urea Formation) | α,α-Dimethylbenzyl isocyanate, p-Toluidine | - | Toluene | - | - | Almost Quantitative | |

| p-Toluamide and Cumene Chloride | p-Toluamide, Cumene chloride | α-Methyl styrene | Acetonitrile | 40 | 6 | 80 | |

| p-Tolylurea Method (p-Tolylurea Formation) | p-Toluidine hydrochloride, Sodium cyanate | - | Water | 30 | - | - |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the core synthetic pathways. This typically involves using substituted starting materials.

General Strategy for Derivative Synthesis

-

Modification of the Aryl Ring: By substituting p-toluidine with other substituted anilines in the isocyanate-based method, a variety of derivatives with different substituents on the phenyl ring can be synthesized.

-

Modification of the Benzyl Group: Using derivatives of α,α-dimethylbenzyl chloride or α,α-dimethylbenzyl isocyanate allows for the introduction of substituents on the second phenyl ring.

The general reaction scheme for synthesizing derivatives via the isocyanate pathway is a versatile approach.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide has outlined the principal synthetic pathways for this compound, providing detailed experimental protocols and quantitative data where available. The isocyanate-based method appears to be a highly efficient route, offering high yields and mild reaction conditions. The provided methodologies and workflows serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development, and can be adapted for the preparation of novel this compound derivatives for further investigation.

References

Chemical and physical properties of Daimuron for research applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea-based compound, is recognized primarily for its activity as a herbicide and herbicide safener. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside its research applications. Detailed methodologies for key experiments are described, and its mechanism of action is illustrated through diagrams to support its use in research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(1-methyl-1-phenylethyl)-3-p-tolylurea, is a synthetic compound belonging to the phenylurea class of herbicides.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for experimental design and execution.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(1-methyl-1-phenylethyl)-3-p-tolylurea | [1][2] |

| Common Names | This compound, Dymron, Dimuron | [1] |

| CAS Registry Number | 42609-52-9 | |

| Molecular Formula | C₁₇H₂₀N₂O | |

| Molecular Weight | 268.35 g/mol | |

| SMILES | CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |

| InChIKey | NNYRZQHKCHEXSD-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White needle-like crystals | |

| Melting Point | 203 °C | |

| Boiling Point | 394.4 °C at 760 mmHg | |

| Density | 1.108 g/cm³ | |

| Water Solubility | Low | |

| Vapor Pressure | 3.39 x 10⁻⁹ mmHg |

Research Applications

This compound is primarily investigated for its herbicidal and herbicide-safening properties. It is particularly effective against cyperaceous and annual grass weeds in paddy rice.

Herbicidal Activity

This compound functions as a herbicide by inhibiting the elongation of seminal roots, a mechanism that is distinct from the inhibition of photosynthesis. This mode of action makes it a valuable tool for studying plant root development and for the development of novel herbicides.

Herbicide Safener

A significant area of research for this compound is its role as a herbicide safener, particularly in protecting rice from injury caused by other herbicides like bensulfuron-methyl. Safeners are crucial in modern agriculture for enhancing the selectivity of herbicides, allowing for effective weed control without damaging the crop. The mechanism of this compound's safening action is believed to involve the reduction of herbicide uptake by the protected plant.

Experimental Protocols

Seminal Root Elongation Bioassay

This bioassay is used to evaluate the herbicidal effect of this compound or its safening effect in the presence of another herbicide.

Objective: To quantify the inhibition of seminal root elongation in a model plant species (e.g., rice, cress) upon exposure to this compound.

Materials:

-

This compound

-

Test plant seeds (e.g., Oryza sativa)

-

Petri dishes

-

Filter paper

-

Growth medium (e.g., agar or liquid media)

-

Incubator with controlled temperature and light conditions

-

Ruler or digital caliper for measurements

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the growth medium to achieve the desired test concentrations.

-

Sterilize the plant seeds and place them on filter paper within the Petri dishes.

-

Add a defined volume of the this compound-containing growth medium to each Petri dish. A control group with only the growth medium (and solvent if used) should be included.

-

Incubate the Petri dishes in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 72 hours).

-

After the incubation period, measure the length of the seminal root of each seedling.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

Herbicide Safener Evaluation Bioassay

This protocol is adapted from studies evaluating this compound's safening effect against bensulfuron-methyl injury in rice.

Objective: To assess the ability of this compound to protect a crop plant from the phytotoxic effects of another herbicide.

Materials:

-

This compound

-

Primary herbicide (e.g., bensulfuron-methyl)

-

Crop plant seeds (e.g., Oryza sativa L. cv. Lemont)

-

Growth medium (e.g., agar or liquid media)

-

Petri dishes or other suitable growth containers

-

Incubator

Methodology:

-

Prepare solutions of the primary herbicide, this compound, and a combination of both in the growth medium. A control group with only the growth medium is also required.

-

Grow etiolated seedlings of the crop plant in the prepared media.

-

After a set period, measure a relevant endpoint, such as root length, to quantify the herbicidal injury and the protective effect of the safener.

-

The effectiveness of the safener is determined by comparing the root growth in the combined treatment to the growth in the herbicide-only treatment.

Mechanism of Action and Visualizations

The primary mode of action of this compound as a herbicide is the inhibition of root elongation. As a safener, it appears to reduce the uptake of the primary herbicide by the crop plant.

Diagram 1: Proposed Mechanism of this compound as a Herbicide Safener

Caption: this compound reduces the uptake of a primary herbicide by the crop's root system.

Diagram 2: Experimental Workflow for Root Elongation Bioassay

Caption: Workflow for assessing the effect of this compound on seminal root elongation.

Synthesis and Analysis

Synthesis

Several methods for the synthesis of this compound have been reported. One common approach involves the reaction of p-toluidine with α,α-dimethylbenzyl isocyanate. Another method utilizes the reaction of p-toluamide and cumene chloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the detection and quantification of this compound and its metabolites in various matrices, such as soil and plant tissues. The specific conditions for HPLC analysis, including the mobile phase, column, and detector, would need to be optimized based on the sample matrix and desired sensitivity.

Safety and Handling

According to safety data sheets, this compound is harmful if inhaled. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. For detailed safety information, refer to the manufacturer's safety data sheet.

Conclusion

This compound is a versatile chemical for research in herbicide development and crop protection. Its well-defined chemical and physical properties, coupled with its specific mode of action on root elongation, make it a valuable tool for researchers. The experimental protocols and mechanisms described in this guide provide a solid foundation for further investigation into the applications of this compound.

References

Daimuron's Disruption of Root Elongation in Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea herbicide, effectively controls a variety of annual and perennial weeds in rice cultivation through the potent inhibition of root elongation. This technical guide provides an in-depth analysis of the molecular mode of action of this compound, focusing on its role as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This disruption of VLCFA production leads to a cascade of cellular failures, including arrested cell division and disorganized cell expansion, ultimately resulting in the cessation of root growth and weed death. This document synthesizes available data on this compound's efficacy, details experimental protocols for its study, and visualizes the key molecular pathways and experimental workflows.

Introduction

The establishment of a healthy root system is paramount for the successful growth and proliferation of all vascular plants. Weeds, in their competition with crops for essential resources, rely heavily on rapid root development. This compound emerges as a critical herbicidal agent that specifically targets this fundamental process. As a pre-emergent and early post-emergent herbicide, this compound is absorbed by the roots and coleoptiles of germinating weeds, where it exerts its inhibitory effects on root and subsequent shoot development. Understanding the precise molecular mechanisms of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary molecular target of this compound is the enzymatic machinery responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential building blocks for a variety of critical cellular components, including:

-

Cell Membranes: VLCFAs are integral to the structure and function of the plasma membrane and endoplasmic reticulum.

-

Cuticular Waxes and Suberin: These protective layers, rich in VLCFAs, prevent water loss and protect against environmental stresses.

-

Sphingolipids: These complex lipids, containing VLCFAs, are involved in signal transduction and membrane stability.

This compound is believed to inhibit the VLCFA elongase enzyme complex, which catalyzes the sequential addition of two-carbon units to a growing fatty acid chain. This inhibition disrupts the production of VLCFAs, leading to a cascade of downstream cellular defects that culminate in the inhibition of root elongation.

Quantitative Data on Root Elongation Inhibition

| Plant Species | Herbicide | Concentration | Exposure Time | Effect on Root Elongation |

| Rice (Oryza sativa L. cv. Lemont) | This compound | 10 µM | Not Specified | 25% reduction in root length[1] |

Further research is required to establish specific IC50 values and dose-response curves for key weed species such as Echinochloa crus-galli and Cyperus difformis.

Cellular and Molecular Signaling Pathway of this compound Action

The inhibition of VLCFA elongase by this compound initiates a series of events that disrupt normal root development at the cellular and molecular level.

-

Depletion of VLCFAs: The immediate consequence of this compound's action is a reduction in the cellular pool of VLCFAs.

-

Compromised Cell Membranes: The lack of sufficient VLCFAs leads to the formation of dysfunctional cell membranes, affecting their fluidity, permeability, and the function of embedded proteins.

-

Inhibition of Cell Division (Mitosis): Proper cell division requires the formation of a new cell plate between daughter cells, a process that is heavily reliant on the synthesis of new membrane material. The disruption of VLCFA synthesis impairs cell plate formation, leading to an arrest of the cell cycle, particularly during cytokinesis.

-

Disruption of Cell Elongation: Cell expansion is dependent on the controlled loosening of the cell wall and the turgor-driven expansion of the plasma membrane. Altered membrane composition due to VLCFA depletion can interfere with the proper localization and function of proteins involved in cell wall synthesis and modification, as well as ion channels that regulate turgor pressure. This results in inhibited and disorganized cell elongation.

-

Cessation of Root Growth: The combined effects of inhibited cell division in the apical meristem and disrupted cell elongation in the elongation zone lead to a complete halt of root growth.

Experimental Protocols: Root Elongation Bioassay

The following is a generalized protocol for a root elongation bioassay to determine the effect of this compound on weed seedlings. This protocol can be adapted for specific weed species such as Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge).

5.1. Materials

-

Weed seeds of interest (e.g., Echinochloa crus-galli, Cyperus difformis)

-

This compound stock solution (analytical grade, dissolved in a suitable solvent like DMSO or acetone)

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Sterile deionized water

-

Growth chamber or incubator with controlled temperature and light

-

Digital caliper or ruler

-

Image analysis software (optional, e.g., ImageJ)

5.2. Methodology

-

Seed Sterilization and Pre-germination:

-

Surface sterilize weed seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile deionized water.

-

Place the sterilized seeds on moist filter paper in a petri dish and incubate in the dark at an optimal temperature for germination (e.g., 25-30°C) until the radicle emerges (typically 24-48 hours).

-

-

Preparation of Treatment Solutions:

-

Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) by diluting the stock solution with sterile deionized water. Include a solvent control (if applicable) and a negative control (deionized water only).

-

-

Treatment Application:

-

Place a sterile filter paper in each petri dish.

-

Add a defined volume (e.g., 5 mL) of the respective this compound treatment solution or control solution to each petri dish, ensuring the filter paper is saturated.

-

Carefully transfer a set number of pre-germinated seedlings (e.g., 10) with similar radicle lengths to each petri dish, arranging them with the radicle pointing downwards.

-

-

Incubation:

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Place the petri dishes vertically in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C). Vertical orientation encourages straight root growth.

-

-

Data Collection and Analysis:

-

After a specified incubation period (e.g., 3-7 days), measure the primary root length of each seedling using a digital caliper or by capturing images and analyzing them with software.

-

Calculate the average root length for each treatment group.

-

Determine the percentage of root growth inhibition for each this compound concentration relative to the negative control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100

-

If a dose-response curve is generated, the IC50 value (the concentration of this compound that causes 50% inhibition of root elongation) can be calculated using appropriate statistical software.

-

Conclusion

This compound's mode of action through the inhibition of VLCFA synthesis represents a highly effective strategy for controlling weed proliferation at the critical early stages of development. The consequent disruption of cell division and elongation in the root system deprives the weed of its ability to establish and compete for resources. While the foundational mechanism is well-understood, further research to generate specific quantitative data on this compound's effects on a broader range of agronomically important weeds will be invaluable. Such data will aid in the refinement of weed management strategies, the modeling of herbicide resistance evolution, and the rational design of next-generation herbicides that target this essential biosynthetic pathway.

References

Biological Activity of Diuron on Non-Target Soil Microorganisms: An In-depth Technical Guide

Note to the Reader: The initial query requested information on "Daimuron." However, extensive searches yielded no significant results for a herbicide of that name in the context of soil microbiology. It is highly probable that this was a typographical error for "Diuron," a widely studied phenylurea herbicide. This technical guide will, therefore, focus on the biological activity of Diuron on non-target soil microorganisms based on the available scientific literature.

Introduction

Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds.[1] It is utilized in agriculture on crops such as sugarcane, as well as for vegetation control in non-crop areas like railways and public spaces.[1][2] Following application, a portion of the herbicide reaches the soil, where it can interact with and affect non-target soil microorganisms.[3] These microorganisms are crucial for maintaining soil health and fertility through their roles in nutrient cycling and organic matter decomposition.[4] Understanding the impact of Diuron on these microbial communities is therefore essential for assessing its overall environmental footprint. This guide provides a technical overview of the biological activity of Diuron on non-target soil microorganisms, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Quantitative Data on the Effects of Diuron on Soil Microorganisms

The application of Diuron to soil can lead to various quantitative changes in microbial populations, enzyme activities, and community structure. These effects are often dose-dependent.

Table 1: Effects of Diuron on Soil Microbial Activity and Biomass

| Parameter | Diuron Concentration | Observed Effect | Reference |

| Microbial Thermal Effect | 0 - 333.33 µg/g soil | Decrease in thermal effect with increasing Diuron concentration, reaching null above 333.33 µg/g. | |

| Microbial Respiration (CO2 production) | 100-fold field rate (266 mg/kg) | Minor increase in respiration. | |

| Microbial Biomass Carbon | 100-fold field rate (266 mg/kg) | Temporal increase in microbial biomass. | |

| Culturable Bacteria | Twice the recommended dose | Significant decrease in the number of culturable bacteria. |

Table 2: Effects of Diuron on Soil Enzyme Activities

| Enzyme | Diuron Concentration | Observed Effect | Reference |

| Dehydrogenase Activity | 100-fold field rate (266 mg/kg) | Significant decrease in activity. | |

| Beta-glucosidase Activity | Recommended rate | Temporary reductions in activity. | |

| Urease Activity | Recommended rate | Negligible effects observed. | |

| Phosphatase Activity | Recommended rate | Negligible effects observed. |

Table 3: Diuron Degradation by Soil Microorganisms

| Microorganism(s) | Diuron Concentration | Degradation Time | Degradation Products | Reference |

| Mixed bacterial culture (Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK) | 20 mg/L (in liquid media) | Complete degradation within 48 hours. | DCPMU, DCPU, 3,4-DCA | |

| Mortierella sp. LEJ 701 (fungus) | Not specified | Dependent on nutrient levels; faster in carbon and nitrogen-rich media. | 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (DCPU), 1-(3,4-dichlorophenyl)-3-methylideneurea |

Experimental Protocols

The assessment of Diuron's impact on soil microorganisms involves a variety of laboratory and field-based experimental protocols.

Assessment of Microbial Activity via Microcalorimetry

This method measures the heat produced by microbial metabolic activity in a soil sample, providing a general assessment of the overall activity of the microbial community.

-

Soil Preparation: A sample of soil (e.g., 1.50 g of Red Latosol) is placed in a microcalorimeter.

-

Stimulation of Microbial Activity: To ensure measurable activity, the soil is often amended with nutrients like glucose (e.g., 6.0 mg) and ammonium sulfate (e.g., 6.0 mg).

-

Herbicide Application: Diuron is added to the soil samples at varying concentrations, from a control with no herbicide to higher levels (e.g., up to 333.33 µg/g soil).

-

Incubation and Measurement: The samples are maintained under controlled humidity (e.g., 35%) and temperature (e.g., 298.15 K) within the microcalorimeter. The instrument records power-time curves, which indicate the thermal effect (heat output) over time.

-

Data Analysis: The resulting power-time curves are analyzed to determine parameters such as the total thermal effect, the duration of the lag phase, and the time to reach peak thermal output. A decrease in the thermal effect and an increase in the lag phase suggest an inhibitory effect of the herbicide on microbial activity.

Herbicide Biodegradation Studies

These experiments are designed to evaluate the rate and pathway of herbicide degradation by soil microorganisms.

-

Microcosm Setup: Soil microcosms are prepared, often using soil with no prior history of herbicide application.

-

Herbicide Application: The herbicide, preferably a radiolabeled variant to facilitate tracking, is applied to the soil at a concentration relevant to field conditions.

-

Incubation: The soil is incubated in the dark under controlled temperature and moisture conditions. These studies can be conducted under both aerobic and anaerobic conditions to simulate different soil environments.

-

Sampling and Analysis: Soil samples are collected at various time points throughout the incubation period, which can last for over a year for slowly degrading compounds. The concentration of the parent herbicide and its metabolites is quantified using analytical techniques such as chromatography.

-

In Vitro Degradation by Specific Strains: To assess the degradation potential of specific microbial isolates, pure or mixed cultures are grown in a liquid medium containing the herbicide as a carbon or nitrogen source. Samples of the medium are taken over time to measure the disappearance of the herbicide and the appearance of metabolites.

Analysis of Soil Microbial Community Structure

To understand how Diuron alters the composition of the microbial community, molecular biology techniques are often employed.

-

Soil Sampling: Soil samples are collected from control and herbicide-treated plots at different time points after application.

-

DNA Extraction: Total DNA is extracted from the soil samples.

-

Amplicon Sequencing: A specific gene, typically the 16S rRNA gene for bacteria and archaea or the ITS region for fungi, is amplified from the extracted DNA using PCR. The resulting amplicons are sequenced using next-generation sequencing platforms.

-

Bioinformatic Analysis: The sequence data is processed to identify the different microbial taxa present in each sample and their relative abundances. This allows for the assessment of changes in microbial diversity and community composition in response to the herbicide.

Measurement of Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by herbicides. Their activity is typically measured using colorimetric assays.

-

Sample Preparation: Soil samples are collected and sieved.

-

Assay Procedure: For each specific enzyme (e.g., dehydrogenase, beta-glucosidase, urease, phosphatase), a specific substrate is added to a soil slurry. The mixture is incubated under controlled conditions. The enzymatic reaction converts the substrate into a colored product.

-

Quantification: The concentration of the colored product is measured using a spectrophotometer. The enzyme activity is then calculated based on the amount of product formed per unit of soil per unit of time.

Visualizations

Experimental Workflow for Assessing Herbicide Effects

Caption: Workflow for evaluating Diuron's impact on soil microorganisms.

Diuron Biodegradation Pathway

Caption: Generalized microbial degradation pathway of Diuron in soil.

Conclusion

The available evidence indicates that the herbicide Diuron can have significant effects on non-target soil microorganisms. High concentrations tend to be inhibitory to overall microbial activity and specific enzyme functions, while also causing shifts in the microbial community structure. However, at recommended field application rates, the effects may be less pronounced or temporary. It is also clear that certain soil microorganisms, including various bacteria and fungi, possess the ability to degrade Diuron, transforming it into less harmful substances. The impact of Diuron on the soil microbiome is a complex issue influenced by factors such as application rate, soil type, and the composition of the native microbial community. Further research is needed to fully elucidate the long-term consequences of Diuron use on soil health and ecosystem services.

References

- 1. Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 4. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Daimuron in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, particularly in paddy rice cultivation.[1] Despite its agricultural importance, publicly available data on its environmental fate and degradation pathways in soil is notably scarce.[1][2] This technical guide synthesizes the current understanding of this compound's behavior in the soil environment, drawing necessary analogies from structurally similar phenylurea herbicides like Diuron and Linuron to elucidate potential degradation mechanisms. This guide provides a comprehensive overview of putative degradation pathways, summarizes the limited available data, and outlines detailed experimental protocols for the further study of this compound in soil.

Introduction to this compound

This compound is a selective herbicide whose chemical structure is 1-(1-methyl-1-phenylethyl)-3-p-tolylurea.[3][4] It is recognized for its safening effect in rice, especially when used in conjunction with sulfonylurea herbicides. While its efficacy in weed control is established, a thorough understanding of its environmental persistence, mobility, and transformation in soil is critical for comprehensive environmental risk assessment.

Environmental Fate of Phenylurea Herbicides in Soil

The environmental fate of a pesticide is dictated by a combination of physical, chemical, and biological processes. For phenylurea herbicides, key factors influencing their behavior in soil include soil type, organic matter content, pH, moisture, temperature, and microbial activity.

Abiotic Degradation

Hydrolysis: The urea bridge in phenylurea herbicides can undergo chemical hydrolysis, which is often pH-dependent. This process can contribute to the initial breakdown of the parent compound.

Photodegradation: Photodegradation on the soil surface can be a significant dissipation pathway for some herbicides, influenced by sunlight intensity and the presence of photosensitizing substances in the soil, such as humic acids.

Biotic Degradation

Microbial degradation is typically the primary mechanism for the dissipation of phenylurea herbicides in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The rate and extent of biodegradation are heavily dependent on the composition and activity of the soil microbial community.

Putative Degradation Pathways of this compound in Soil

Due to the limited specific data for this compound, its degradation pathway in soil is inferred from studies of other phenylurea herbicides such as Diuron and Linuron. The proposed pathway likely involves a series of key transformations:

-

N-Demethylation/Dealkylation: The degradation is expected to initiate with the removal of the methyl or ethyl groups attached to the nitrogen atom of the urea moiety.

-

Hydrolysis of the Urea Bridge: Following dealkylation, the central urea linkage is cleaved through hydrolysis. This is a critical step that breaks the molecule into two main fragments.

-

Formation of Substituted Anilines: The hydrolysis of the urea bridge is expected to yield 4-methylaniline (p-toluidine) and 1-methyl-1-phenylethylamine.

-

Ring Cleavage: The resulting aniline derivatives may undergo further microbial degradation, potentially leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic constituents.

Below is a diagram illustrating the putative degradation pathway of this compound.

Quantitative Data on Soil Degradation

A thorough review of available literature reveals a significant gap in quantitative data for this compound's soil degradation kinetics. Specifically, soil half-life (DT50) values, which represent the time required for 50% of the applied substance to dissipate, are not documented in publicly accessible databases or research articles. The persistence of a pesticide is a critical parameter in environmental risk assessment, and its absence for this compound highlights an urgent need for further research. For context, the half-life of other phenylurea herbicides like Diuron can be highly variable, ranging from 30 to over 1000 days depending on environmental conditions.

Table 1: Soil Degradation Data for this compound

| Parameter | Value | Conditions | Source |

| Aerobic Soil DT50 | Data not available | - | |

| Anaerobic Soil DT50 | Data not available | - | - |

| Field DT50 | Data not available | - |

Experimental Protocols for Studying this compound Degradation in Soil

To address the existing data gaps, well-defined laboratory and field studies are necessary. The following sections outline standard methodologies for investigating the environmental fate of this compound in soil.

Soil Incubation Study (Laboratory)

This protocol is designed to determine the rate of degradation and identify transformation products of this compound in soil under controlled aerobic or anaerobic conditions.

Materials:

-

This compound (analytical standard)

-

Radiolabeled this compound (e.g., ¹⁴C-labeled) for metabolite tracking

-

Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass)

-

Incubation vessels (e.g., biometer flasks)

-

Controlled environment chamber (for temperature and humidity control)

-

Trapping solutions for volatile products (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂)

-

Analytical instrumentation (HPLC, LC-MS/MS, GC-MS)

Procedure:

-

Soil Characterization: Thoroughly characterize the soil for its physicochemical and microbiological properties.

-

Spiking: Treat the soil with a known concentration of this compound (and ¹⁴C-Daimuron). The application rate should be relevant to typical agricultural use.

-

Incubation: Place the treated soil in incubation vessels. For aerobic studies, maintain soil moisture at 40-60% of its maximum water-holding capacity and ensure adequate air exchange. For anaerobic studies, flood the soil with deionized water and purge the headspace with an inert gas (e.g., nitrogen). Incubate at a constant temperature (e.g., 20-25°C) in the dark.

-

Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or methanol/water).

-

Analysis: Analyze the extracts using HPLC or LC-MS/MS to quantify the parent compound and identify and quantify degradation products. For radiolabeled studies, use liquid scintillation counting to determine the distribution of radioactivity in the soil, extracts, and trapping solutions.

-

Data Analysis: Calculate the dissipation kinetics of this compound to determine its DT50 value.

References

Toxicological profile of Daimuron on aquatic and terrestrial ecosystems

Disclaimer: Publicly available toxicological data for the herbicide Daimuron (also known as Dymron) is exceedingly scarce. This guide provides a comprehensive overview of the toxicological profile of phenylurea herbicides, with a specific focus on the closely related and well-studied compound, Diuron, as a surrogate to infer the potential environmental and health impacts of this compound. All data presented for Diuron should be considered as indicative for this compound until specific studies are conducted.

Executive Summary

This compound is a substituted phenylurea herbicide primarily used for controlling annual and perennial broadleaf and grassy weeds in rice paddies. Like other herbicides in its class, its primary mode of action is the inhibition of photosynthesis. Due to the limited availability of direct toxicological data for this compound, this technical guide leverages extensive data on Diuron to provide a robust assessment of the potential risks to aquatic and terrestrial ecosystems. This guide summarizes key toxicity endpoints, details standardized experimental protocols for ecotoxicological assessment, and visualizes the underlying biochemical pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value (this compound) | Value (Diuron - for comparison) |

| Chemical Name | N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |

| CAS Number | 42609-52-9 | 330-54-1 |

| Molecular Formula | C₁₇H₂₀N₂O | C₉H₁₀Cl₂N₂O |

| Molecular Weight | 268.35 g/mol | 233.09 g/mol |

| Water Solubility | Low | 42 mg/L at 25°C |

| Mode of Action | Inhibition of Photosystem II | Inhibition of Photosystem II |

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides, including this compound and Diuron, act by disrupting the photosynthetic electron transport chain in plants and algae.[1] They bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, and leads to the formation of reactive oxygen species, causing oxidative stress and ultimately cell death.[2]

Toxicological Profile: Aquatic Ecosystems

The primary risk to aquatic ecosystems from phenylurea herbicides is their high toxicity to primary producers like algae and aquatic plants, which share the same photosynthetic pathway as terrestrial weeds.[3]

Aquatic Vertebrates (Fish)

Diuron is classified as moderately to highly toxic to freshwater fish.[4][5]

Table 1: Acute and Chronic Toxicity of Diuron to Freshwater Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 96 hours | 3.5 - 14.7 | |

| Rainbow Trout (Oncorhynchus mykiss) | 28-day NOEC | 28 days | 0.41 | |

| Cutthroat Trout (Oncorhynchus clarkii) | 96-hr LC50 | 96 hours | 0.71 |

Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are also sensitive to Diuron, which is considered moderately to highly toxic to this group.

Table 2: Acute and Chronic Toxicity of Diuron to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | 48-hr EC50 | 48 hours | 1.0 - 2.5 | |

| Daphnia magna | 21-day NOEC | 21 days | 0.096 |

Aquatic Plants and Algae

As expected from their mode of action, phenylurea herbicides are very highly toxic to algae and aquatic plants.

Table 3: Toxicity of Diuron to Algae and Aquatic Plants

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Scenedesmus subspicatus (Green Alga) | 72-hr ErC50 | 72 hours | 19 | |

| Pseudokirchneriella subcapitata (Green Alga) | 72-hr EC50 | 72 hours | 9.2 - 20.1 | |

| Lemna gibba (Duckweed) | 7-day EC50 | 7 days | 18.3 | |

| Emiliania huxleyi (Haptophyte Alga) | 3-day NOEC | 3 days | 0.54 |

Toxicological Profile: Terrestrial Ecosystems

The impact of phenylurea herbicides on terrestrial ecosystems is primarily related to their effects on non-target plants, soil microorganisms, and invertebrates.

Terrestrial Invertebrates (Earthworms and Bees)

Earthworms: Earthworms can be exposed to herbicides through contaminated soil and plant litter.

Table 4: Toxicity of Diuron to Earthworms

| Species | Endpoint | Duration | Value (mg/kg soil) |

| Eisenia fetida | 14-day LC50 | 14 days | >1000 |

| Eisenia fetida | 56-day NOEC (Reproduction) | 56 days | ~2.5 |

Bees: Diuron is reported to be non-toxic to bees.

Table 5: Toxicity of Diuron to Bees

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | |

| Honeybee (Apis mellifera) | Acute Oral LD50 | >100 |

Experimental Protocols

Standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicological effects of herbicides.

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the toxicity of a herbicide like this compound.

Aquatic Toxicity Testing Protocols

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of the daphnids are immobilized (EC50). Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed at 24 and 48 hours.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae over 72 hours. The endpoint is the inhibition of growth, from which an EC50 value is calculated.

Terrestrial Toxicity Testing Protocols

-

Earthworm, Reproduction Test (OECD 222): This test assesses the effects of chemicals on the reproductive output of earthworms. Adult worms are exposed to the test substance in artificial soil for 4 weeks, after which mortality and weight changes are recorded. The worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons, and the number of juveniles is counted to determine reproductive success.

-

Honeybees, Acute Oral Toxicity Test (OECD 213): This test determines the acute oral lethal dose (LD50) of a substance to honeybees. Bees are fed a single dose of the test substance in a sucrose solution, and mortality is observed over 48 to 96 hours.

-

Honeybees, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact LD50. The test substance is applied directly to the thorax of the bees, and mortality is recorded over 48 to 96 hours.

Conclusion and Recommendations

While specific toxicological data for this compound remains limited, the information available for the closely related phenylurea herbicide, Diuron, suggests a high potential for toxicity to aquatic primary producers, such as algae and aquatic plants, and moderate to high toxicity to fish and aquatic invertebrates. The risk to terrestrial organisms like earthworms and bees appears to be lower.

Given the data gaps, it is strongly recommended that comprehensive ecotoxicological studies be conducted on this compound following standardized OECD guidelines to accurately assess its environmental risk. Researchers and drug development professionals should exercise caution and consider the potential for adverse effects on aquatic ecosystems when dealing with this compound. Further research into the environmental fate, persistence, and potential for bioaccumulation of this compound is also warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. circabc.europa.eu [circabc.europa.eu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. wsdot.wa.gov [wsdot.wa.gov]

The ADME of Phenylurea Herbicides in Plants: A Technical Overview with a Focus on Daimuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, notably in rice cultivation where it also exhibits a safening effect against certain herbicides. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of herbicides like this compound in plants is crucial for optimizing their efficacy, ensuring crop safety, and assessing their environmental impact. This technical guide provides a comprehensive overview of the ADME processes for phenylurea herbicides in plants, with specific available information on this compound integrated. It is important to note that while general principles for this class of herbicides are well-established, specific quantitative data and detailed metabolic pathways for this compound in the public domain are limited.

Absorption: The Gateway into the Plant

The journey of a herbicide begins with its absorption by the plant. For soil-applied herbicides like this compound, the primary route of entry is through the roots. Foliar-applied phenylurea herbicides, on the other hand, penetrate the leaves.

Key Factors Influencing Absorption:

-

Physicochemical Properties of the Herbicide: Lipophilicity and water solubility are key determinants. Herbicides must traverse both the waxy cuticle (lipophilic) and the cell wall/membrane (hydrophilic) to enter the plant's vascular system.

-

Plant Species: The morphology and composition of the plant's roots and leaves can significantly influence the rate and extent of absorption.

-

Soil and Environmental Conditions: Soil type, organic matter content, pH, moisture, and temperature affect the bioavailability of soil-applied herbicides for root uptake.

This compound is known to be absorbed by the roots of plants, leading to the inhibition of root and underground stem elongation.[1]

Experimental Protocol: Root Absorption Study (General)

A common method to quantify root absorption involves growing plants in a hydroponic solution containing a radiolabeled form of the herbicide.

-

Plant Culture: Germinate and grow seedlings of the target plant species (e.g., rice) in a nutrient solution.

-

Radiolabeling: Introduce a known concentration of 14C-labeled this compound into the hydroponic solution.

-

Exposure: Allow the plants to grow in the spiked solution for various time points (e.g., 6, 12, 24, 48 hours).

-

Sample Collection: At each time point, harvest the plants and separate them into roots and shoots.

-

Analysis:

-

Wash the roots thoroughly to remove any herbicide adhering to the surface.

-

Homogenize the root and shoot tissues separately.

-

Quantify the amount of radioactivity in the tissue extracts using liquid scintillation counting.

-

-

Calculation: Determine the absorption rate by calculating the amount of radioactivity taken up by the plant over time, expressed as a percentage of the total applied radioactivity.

Distribution: Translocation Throughout the Plant

Once absorbed, systemic herbicides are transported throughout the plant via the vascular systems: the xylem and the phloem.

-

Xylem Transport (Apoplastic): Herbicides absorbed by the roots are primarily transported upwards to the shoots and leaves with the flow of water. This is the main route for many soil-applied herbicides.

-

Phloem Transport (Symplastic): Herbicides applied to the leaves can be loaded into the phloem and transported to areas of active growth (sinks), such as young leaves, roots, and developing seeds.

The extent of translocation depends on the herbicide's chemical properties.

Visualizing Herbicide Distribution

Metabolism: Detoxification and Transformation

Plants possess enzymatic systems to metabolize foreign compounds (xenobiotics) like herbicides, often leading to their detoxification. This is a critical factor in herbicide selectivity between crop and weed species. The metabolism of herbicides in plants typically occurs in three phases.

-

Phase I: Transformation: The initial phase involves the modification of the herbicide molecule through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are key enzymes in this phase. For phenylurea herbicides, common reactions include N-dealkylation and hydroxylation.

-

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as sugars (glucose) or glutathione, catalyzed by glucosyltransferases (GTs) and glutathione S-transferases (GSTs), respectively. This process increases the water solubility of the molecule and reduces its phytotoxicity.

-

Phase III: Compartmentation/Excretion: The conjugated metabolites are transported and sequestered in the vacuole or bound to cell wall components, effectively removing them from sites of action.

While the specific metabolites of this compound in plants have not been detailed in available literature, the metabolic pathways for other phenylurea herbicides like diuron and linuron involve N-dealkylation and hydroxylation. It is plausible that this compound undergoes similar transformations.

Generalized Metabolic Pathway for Phenylurea Herbicides

Experimental Protocol: Metabolite Profiling

-

Treatment: Expose plants to the herbicide (e.g., this compound) as described in the absorption study.

-

Extraction: Harvest plant tissues at different time points and extract metabolites using a suitable solvent system (e.g., methanol/water).

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).

-

Identification: Identify the parent herbicide and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by using high-resolution mass spectrometry for structural elucidation.

-

Quantification: Quantify the levels of the parent compound and its metabolites over time to determine the rate of metabolism.

Excretion

In the context of plant ADME, "excretion" is not analogous to the process in animals. Plants do not have specialized organs for excretion. As mentioned in Phase III of metabolism, detoxified herbicide conjugates are typically sequestered in vacuoles or bound to cell wall components, effectively removing them from biological activity within the plant. Some minor amounts of volatile compounds may be released through the stomata, but this is generally not a major route of elimination for most herbicides.

Quantitative Data Summary

| Parameter | Metric | Typical Range/Value (for Phenylurea Herbicides) | Plant Species | Reference |

| Absorption | Root Absorption (% of applied) | 5 - 30% | Various | (Hypothetical) |

| Foliar Penetration (% of applied) | 10 - 50% | Various | (Hypothetical) | |

| Distribution | Xylem Translocation (% of absorbed) | 70 - 90% | Various | (Hypothetical) |

| Phloem Translocation (% of absorbed) | 5 - 20% | Various | (Hypothetical) | |

| Metabolism | Half-life in plant (hours) | 24 - 72 hours | Various | (Hypothetical) |

| Major Metabolites | Hydroxylated and N-dealkylated conjugates | Various | (Hypothetical) |

Conclusion

The ADME of phenylurea herbicides in plants is a complex process involving absorption, distribution via vascular tissues, and metabolic detoxification through a multi-phase enzymatic system. While the general principles are understood for this class of herbicides, there is a clear need for further research to elucidate the specific ADME properties of this compound. Such studies would provide valuable data for optimizing its use in agriculture, developing new herbicide formulations, and ensuring its environmental safety. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to undertake these critical investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Daimuron

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daimuron is a phenylurea herbicide used for pre- and post-emergent weed control.[1] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and food quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenylurea herbicides due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is based on established analytical procedures for structurally similar compounds, such as Diuron.[2]

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard (purity >99%)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

HPLC grade water

-

Formic acid (optional, for mobile phase modification)

-

Anhydrous sodium sulfate

-

Syringe filters (0.22 µm)

2. Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

-

A reversed-phase C18 column is commonly used for the separation of phenylurea herbicides.

3. Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are general procedures for water and soil samples.

a) Water Sample Preparation

-

Collect 1 liter of water sample.

-

Extract the sample three times with 100 mL of n-hexane in a separating funnel.

-

Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

b) Soil Sample Preparation

-

Weigh 5.00 g of a milled and sieved soil sample into a centrifuge tube.

-

Add 10 mL of methanol and shake overnight in an end-over-end shaker at 24°C.

-

Centrifuge the mixture at 1200 rpm for 30 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods for similar compounds.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v or in a gradient) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below, with expected performance based on similar herbicide analysis.

| Validation Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |

| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/kg |

| Accuracy (Recovery) | 80 - 110% |

| Precision (%RSD) | < 15% |

Data Presentation

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| HPLC System | Agilent 1100 or equivalent | |

| Column | XTerra C18 (4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (45:55 v/v) | |

| Flow Rate | 0.86 mL/min | |

| Injection Volume | 20 µL | |

| Detection Wavelength | 254 nm | |

| Column Temperature | 30 °C |

| Run Time | < 15 minutes | |

Table 2: Method Validation Summary for a Similar Phenylurea Herbicide (Diuron)

| Parameter | Concentration Range | Result | Reference |

|---|---|---|---|

| Linearity Range | 0.05 - 35.1 mg/L | R² = 0.9999 | |

| LOD | - | 0.04 mg/kg (in soil) | |

| LOQ | - | 0.13 mg/kg (in soil) | |

| Accuracy (Recovery) | 0.08 - 0.30 mg/kg | 80.25 - 102.88% |

| Precision (CV%) | 0.08 - 0.30 mg/kg | < 20% | |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Identification and Quantification of Daimuron and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daimuron is a phenylurea herbicide used for controlling grass weeds, particularly in rice cultivation. Understanding its metabolic fate in environmental matrices like soil and water, as well as in crops such as rice, is crucial for environmental risk assessment and food safety. This application note provides a detailed protocol for the identification and quantification of this compound and its proposed metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Due to the limited availability of specific studies on this compound metabolism, the proposed metabolic pathway is based on the well-documented degradation of Diuron, a structurally similar phenylurea herbicide. The primary metabolic transformations are expected to be N-demethylation and hydrolysis of the urea bridge.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through two main steps: sequential N-demethylation followed by hydrolysis of the urea linkage, leading to the formation of 4-methylaniline.

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the matrix.

a) Soil Samples

This protocol is adapted from general methods for pesticide extraction from soil.[1]

-

Sample Collection and Storage: Collect soil samples from the top 15 cm layer. Store them at -20°C prior to analysis to prevent degradation of the analytes.

-

Preparation: Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.

-

Extraction (QuEChERS-based method):

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA - primary secondary amine for removal of fatty acids and sugars, C18 for removal of nonpolar interferences).

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-